molecular formula C7H10F2 B3356943 Cyclohexane, difluoromethylene CAS No. 696-32-2

Cyclohexane, difluoromethylene

Cat. No.: B3356943
CAS No.: 696-32-2
M. Wt: 132.15 g/mol
InChI Key: DNQKXOZJEDKJRL-UHFFFAOYSA-N
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Description

Cyclohexane, difluoromethylene is an organofluorine compound with the molecular formula C₇H₁₀F₂. It is characterized by the presence of two fluorine atoms attached to a methylene group, which is bonded to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, difluoromethylene typically involves the introduction of difluoromethylene groups into the cyclohexane ring. One common method is the difluoromethylation reaction, which can be achieved using difluorocarbene precursors. For example, difluoromethylene phosphobetaine can be used to generate difluorocarbene in situ, which then reacts with cyclohexane under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of difluoromethylene groups to the cyclohexane ring. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane, difluoromethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Cyclohexane, difluoromethylene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. The difluoromethylene group provides a balance between electronic effects and steric hindrance, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

difluoromethylidenecyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2/c8-7(9)6-4-2-1-3-5-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQKXOZJEDKJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(F)F)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219868
Record name Cyclohexane, difluoromethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-32-2
Record name (Difluoromethylene)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, difluoromethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, difluoromethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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